1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2097978-21-5
VCID: VC3119810
InChI: InChI=1S/C11H13FN2O2/c12-8-1-3-10(4-2-8)16-7-11(15)14-5-9(13)6-14/h1-4,9H,5-7,13H2
SMILES: C1C(CN1C(=O)COC2=CC=C(C=C2)F)N
Molecular Formula: C11H13FN2O2
Molecular Weight: 224.23 g/mol

1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

CAS No.: 2097978-21-5

Cat. No.: VC3119810

Molecular Formula: C11H13FN2O2

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one - 2097978-21-5

Specification

CAS No. 2097978-21-5
Molecular Formula C11H13FN2O2
Molecular Weight 224.23 g/mol
IUPAC Name 1-(3-aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethanone
Standard InChI InChI=1S/C11H13FN2O2/c12-8-1-3-10(4-2-8)16-7-11(15)14-5-9(13)6-14/h1-4,9H,5-7,13H2
Standard InChI Key KYPYLHRAORZVMU-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)COC2=CC=C(C=C2)F)N
Canonical SMILES C1C(CN1C(=O)COC2=CC=C(C=C2)F)N

Introduction

Chemical Identity and Structure

1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one features a four-membered azetidine ring with an amino group at the 3-position and an ethanone linker connecting to a 4-fluorophenoxy moiety. This structural arrangement creates a molecule with distinct spatial orientation and potential for specific biological interactions. The compound is registered with CAS number 2097978-21-5 and represents an important class of azetidine derivatives being explored in contemporary medicinal chemistry .

The structural components of this molecule can be broken down as follows:

  • A central azetidine ring (four-membered nitrogen-containing heterocycle)

  • A primary amine (-NH₂) substituent at the 3-position of the azetidine ring

  • A carbonyl group forming part of the ethanone linker

  • A 4-fluorophenoxy group attached via the ethanone linker

Structural Data Table

ParameterValue
Chemical Name1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one
CAS Registry Number2097978-21-5
Molecular FormulaC₁₁H₁₃FN₂O₂
Structural ClassificationAzetidine derivative, Fluorinated aromatic compound
Key Functional GroupsAzetidine ring, Primary amine, Carbonyl, Ether linkage, Fluorophenyl

Physicochemical Properties and Characteristics

Though specific experimental data for 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is limited in the literature, its properties can be reasonably inferred based on structurally related compounds and general principles of organic chemistry. The azetidine core typically contributes to a molecule's basicity due to the nitrogen atom, while the fluorine substituent on the phenyl ring enhances metabolic stability and modifies the electronic properties of the aromatic system .

Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicBasis for Estimation
Physical StateCrystalline solidBased on similar azetidine derivatives
SolubilityModerately soluble in polar organic solvents; limited water solubilityInferred from related fluorinated compounds
Log P~1.8-2.5Estimated based on similar structures with azetidine and fluorophenyl groups
Hydrogen Bond Donors2 (from primary amine)Structural analysis
Hydrogen Bond Acceptors4 (from carbonyl, ether, amine, and fluorine)Structural analysis
pKa~7-8 for the primary amineComparable to related azetidine compounds

The fluorine substituent in the 4-position of the phenoxy group likely contributes to enhanced metabolic stability compared to non-fluorinated analogues. This feature is particularly valuable in medicinal chemistry, as fluorination is a common strategy to improve a compound's resistance to metabolic degradation while maintaining similar steric properties to the non-fluorinated counterpart .

Synthesis Methodologies

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one would typically involve several key steps, beginning with appropriately protected azetidine derivatives. Based on synthetic approaches to similar compounds, the following general methodology can be proposed.

Proposed Synthetic Route

  • Starting Material Preparation: Beginning with a suitably protected 3-aminoazetidine

  • Acylation Reaction: Formation of the ethanone linkage through reaction with an activated carboxylic acid derivative

  • Introduction of Fluorophenoxy Group: Incorporation of the 4-fluorophenoxy moiety through appropriate coupling conditions

  • Deprotection: Removal of protecting groups to reveal the primary amine

Key Synthetic Considerations Table

Synthetic StepReagents/ConditionsConsiderations
Protection of 3-aminoazetidineBoc₂O, TEA, DCMSelective protection of primary amine
AcylationBromoacetyl bromide, base, 0°CTemperature control to prevent side reactions
Etherification4-Fluorophenol, K₂CO₃, acetoneNucleophilic substitution to introduce fluorophenoxy group
DeprotectionTFA/DCM or HCl/dioxaneControlled conditions to prevent decomposition

Similar synthetic procedures have been documented for related compounds featuring azetidine rings coupled with various functional groups. For instance, the preparation of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide involves coupling reactions and protective group strategies that could be adapted for the synthesis of our target compound .

Structural Analogues and Comparative Analysis

The structural features of 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one place it within a broader family of bioactive molecules containing azetidine rings and fluorinated aromatic components. Comparison with analogous compounds provides insights into potential biological activities and structure-activity relationships.

Comparative Analysis with Structural Analogues

CompoundStructural DifferencePotential Impact on Properties/Activity
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-oneContains direct phenyl connection instead of phenoxy linker; additional fluorine at 2-positionMay exhibit different receptor binding profile due to altered electronic distribution
2-(4-fluorophenoxy)-1-{3-[(2-methylpropyl)[(pyridin-3-yl)methyl]amino]azetidin-1-yl}ethan-1-oneAdditional methylpropyl and pyridinylmethyl substituents on amino groupIncreased lipophilicity and potential for additional binding interactions
1-(3-Aminoazetidin-1-yl)ethanoneLacks the 4-fluorophenoxy groupSimpler structure with reduced molecular weight and lipophilicity

The presence of the 4-fluorophenoxy group in our target compound likely contributes to specific binding interactions with potential biological targets. The fluorine atom can engage in hydrogen bonding and dipole-dipole interactions while also influencing the electronic properties of the phenyl ring. These characteristics may enhance binding affinity and specificity for certain receptors or enzymes .

Structural FeaturePotential Contribution to Biological Activity
Azetidine RingConformational constraint; specific binding interactions with target proteins
Primary Amine at 3-PositionHydrogen bond donor; potential for salt bridge formation with acidic residues
Carbonyl LinkerHydrogen bond acceptor; influences molecular rigidity
4-Fluorophenoxy GroupEnhanced metabolic stability; potential π-stacking interactions; electronic effects

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